N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
Overview
Description
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that features a unique structure combining a thiophene ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the xanthene moiety. Common reagents used in these reactions include sulfur-containing compounds, carboxylic acids, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma
Uniqueness
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of a thiophene ring and a xanthene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c25-22(27)21-16-10-2-1-3-13-19(16)30-24(21)26-23(28)20-14-8-4-6-11-17(14)29-18-12-7-5-9-15(18)20/h4-9,11-12,20H,1-3,10,13H2,(H2,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCPASJYMYXRFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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